molecular formula C17H17N3OS2 B2880946 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-89-1

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2880946
CAS No.: 391875-89-1
M. Wt: 343.46
InChI Key: PQKZCFAWQGCTDQ-UHFFFAOYSA-N
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Description

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves the reaction of 5-(butylthio)-1,3,4-thiadiazole-2-thiol with 2-naphthoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, enzymes, and receptors, leading to various biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(butylthio)-1,3,4-thiadiazole-2-thiol
  • 2-naphthoyl chloride
  • Thiadiazole derivatives

Uniqueness

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide stands out due to its unique combination of a thiadiazole ring and a naphthamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-2-3-10-22-17-20-19-16(23-17)18-15(21)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZCFAWQGCTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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